molecular formula C11H8O2 B1626252 8-Hydroxy-1-naphthaldehyde CAS No. 35689-26-0

8-Hydroxy-1-naphthaldehyde

Cat. No. B1626252
CAS RN: 35689-26-0
M. Wt: 172.18 g/mol
InChI Key: ZEUYQHCPNSUTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-1-naphthaldehyde (8-Hydroxyquinoline-2-carboxaldehyde, 8-HQ) is a heterocyclic organic compound with a molecular formula of C11H7NO2. It is a yellowish powder with a melting point of 159-161°C. The compound is widely used in scientific research due to its unique properties and ability to interact with metal ions. In

Scientific Research Applications

Synthesis and Chemical Reactions

8-Hydroxy-1-naphthaldehyde has been studied for its reactions with various agents. For instance, when it reacts with hydrazine, it forms 1H-benzo[de]cinnoline, alongside some reduction to 8-methyl-1-naphthol. Its oxime does not cyclise to an oxazine but dehydrates to a nitrile instead (Lacy & Smith, 1975).

Sensor Development and Molecular Recognition

Significantly, this compound serves as a fundamental building block in creating fluorescent chemosensors. Its molecular structure, featuring a hydrogen bond donor and acceptor sites, makes it highly suitable for sensing various cations and anions, as well as being used in biological assays (Das & Goswami, 2017).

Chemosensors for Al3+ and Cyanide Ions

This compound is also a selective chemosensor for Al3+ ions, based on chelation-enhanced fluorescence (CHEF), and for cyanide anions, where it exhibits enhanced fluorescent intensity and red-shift upon complexation (Liu, Chen, & Wu, 2012); (Jhong, Hsieh, Chir, & Wu, 2014).

In Nanotechnology and Material Synthesis

This compound plays a role in nanotechnology. It's an important ligand in synthesizing Schiff base molecules, which are integral in forming complexes with metal ions. These complexes are vital in applications like catalysis, materials synthesis, and photochemistry (Xaba, Moloto, & Moloto, 2016).

Analytical Chemistry

It has been utilized as a derivatizing agent for amino acids, enabling their separation and quantification, marking its importance in analytical chemistry (El-Brashy & Al-Ghannam, 1997).

Proton Transfer Studies

This compound-derived systems have been extensively researched for their excited-state intramolecular proton transfer (ESIPT) fluorescence. These studies provide insights into developing new sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).

Biochemical Analysis

Biochemical Properties

8-Hydroxy-1-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases, which are compounds formed by the reaction of an aldehyde with an amine. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, potentially altering their activity. The nature of these interactions often involves coordination bonds between the metal ion and the functional groups of the enzyme or protein, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with DNA, potentially leading to changes in gene expression. Additionally, its ability to form complexes with metal ions can influence cellular metabolism by altering the activity of metalloenzymes, which are enzymes that require metal ions for their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form Schiff bases and metal complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, the formation of a Schiff base with an enzyme’s active site can inhibit the enzyme’s activity by blocking substrate binding. Alternatively, the formation of a metal complex can activate an enzyme by stabilizing its active conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and oxygen. This degradation can lead to changes in its biochemical activity, potentially reducing its effectiveness in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can have beneficial effects, such as enhancing the activity of certain enzymes. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. These toxic effects are likely due to the compound’s ability to form reactive oxygen species and its interactions with cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it into 8-hydroxy-1-naphthoic acid. This metabolic conversion can influence the compound’s activity and its interactions with other biomolecules. Additionally, the compound can affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transport proteins, which facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound can significantly affect its activity and function. This compound can be directed to specific cellular compartments by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and affect gene expression .

properties

IUPAC Name

8-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUYQHCPNSUTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480326
Record name 8-Hydroxynaphthalene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35689-26-0
Record name 8-Hydroxynaphthalene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxy-1-naphthaldehyde
Reactant of Route 2
Reactant of Route 2
8-Hydroxy-1-naphthaldehyde
Reactant of Route 3
Reactant of Route 3
8-Hydroxy-1-naphthaldehyde
Reactant of Route 4
Reactant of Route 4
8-Hydroxy-1-naphthaldehyde
Reactant of Route 5
Reactant of Route 5
8-Hydroxy-1-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
8-Hydroxy-1-naphthaldehyde

Q & A

Q1: What are the key chemical reactions 8-Hydroxy-1-naphthaldehyde is known to undergo?

A1: this compound exhibits interesting reactivity with various reagents. Here are some key reactions:

  • Oxidation: It readily oxidizes in air to form 8-hydroxy-1-naphthoic acid. []
  • Condensation Reactions: It undergoes condensation reactions with hydrazine to yield 1H-benzo[de]cinnoline. [] It can also react with amines, leading to the formation of azomethines or naphthofurans depending on the substituents on the amine. []

Q2: What is the significance of the peri-heterocyclization reaction involving this compound?

A2: This reaction provides a synthetic route to naphtho[1,8-bc]pyran derivatives, also known as oxaphenalenes. Some oxaphenalenes, particularly those with a nitro group at the 2-position, have shown potent mutagenic activity in mammal cells. [] Therefore, this reaction pathway is of interest for developing biologically active compounds.

Q3: Are there any spectroscopic studies that provide information about the structure of this compound?

A4: Yes, researchers have used Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy to study the products formed when this compound reacts with a Fischer base. [, ] This technique helps elucidate the structure of the resulting compounds and provides insights into the reaction mechanism.

Q4: Has computational chemistry been used to study this compound?

A5: Yes, theoretical studies have investigated the geometry and intramolecular hydrogen bonding in this compound. [] These computational studies provide valuable information about the molecule's three-dimensional structure and how it might influence its interactions with other molecules.

Q5: How is this compound typically synthesized?

A6: A dedicated synthesis method for this compound has been reported. [] While the specific details of the synthesis are not provided in the abstract, it suggests a standardized procedure is available for obtaining this compound.

Q6: Has any research explored the potential applications of this compound derivatives?

A7: While the provided abstracts don't delve into specific applications, the synthesis and study of nitro and bromo derivatives of this compound [] suggest ongoing research to explore the properties and potential uses of this compound class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.